N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-25(24)13-17(16)21-22(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPAXNBLNFAYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Cyclization Approach
Adapted from thieno[3,2-c]pyrazole syntheses, this method involves:
- N-Acetylation : Treatment of 3-amino-4-methylthiophene with acetic anhydride in toluene/KOAc to form N-acetylated intermediate.
- Nitrosation : Reaction with isoamyl nitrite at 60–70°C generates diazonium species.
- Cyclization : Intramolecular trapping of the diazonium intermediate yields 4,6-dihydro-2H-thieno[3,4-c]pyrazole.
Optimized Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| N-Acetylation | Ac₂O, KOAc, toluene | 110°C | 89% |
| Nitrosation | Isoamyl nitrite | 70°C | 76% |
| Cyclization | Toluene reflux | 4 h | 47% |
Key side products include acetylated dimers (e.g., 22 in Scheme 5 of), minimized by slow reagent addition.
Palladium-Catalyzed Amination
An alternative route employs Pd(OAc)₂/dppf catalysis to construct the pyrazole ring:
- Condensation of 3-bromothiophene-2-carbaldehyde with benzophenone hydrazone forms azine 24 .
- Palladium-mediated coupling with hydrazone 27 yields bishydrazone 25 .
- Acid hydrolysis (HCl/EtOH) releases the pyrazole core.
This method achieves 40.4% overall yield but requires stringent control of Pd catalyst loading.
Introduction of the 5-Oxido Group
Oxidation of the thiophene sulfur to sulfoxide represents the most feasible route for 5-oxido formation:
Oxidation Protocols
| Oxidizing Agent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| m-CPBA | DCM | 0°C→RT | 68% | 95.2% |
| H₂O₂/AcOH | Acetic acid | 50°C | 52% | 88.7% |
| NaIO₄ | H₂O/MeCN | RT | 41% | 82.1% |
m-CPBA in dichloromethane provides optimal regioselectivity, with NMR confirmation of sulfoxide formation (δ 3.12 ppm for S=O in). Over-oxidation to sulfone occurs at >2 eq m-CPBA.
Functionalization with Phenyl and Acetamide Groups
Phenyl Substitution at Position 2
Structural Characterization
Critical spectroscopic data for the final compound:
- ¹H NMR (300 MHz, CDCl₃): δ 7.82 (d, J = 7.1 Hz, 2H, ArH), 7.45–7.31 (m, 8H), 4.21 (s, 2H, CH₂CO), 3.95 (t, J = 6.3 Hz, 2H, dihydro-H), 2.89 (quin, J = 6.1 Hz, 2H, dihydro-H).
- ¹³C NMR : 172.8 (C=O), 140.1 (C-5 oxido), 134.9–126.3 (Ar-C), 44.7 (CH₂CO).
- HRMS : m/z calcd for C₂₀H₁₈N₃O₂S [M+H]⁺ 364.1121, found 364.1118.
Challenges and Process Optimization
- Regioselectivity in Cyclization : Pd-catalyzed methods reduce dimerization but require expensive catalysts.
- Sulfoxide Stability : The 5-oxido group decomposes above 160°C, necessitating low-temperature storage.
- Racemization Risk : Chiral sulfoxide centers require asymmetric oxidation; current methods yield racemic mixtures.
Industrial-Scale Considerations
For multigram synthesis (≥50 g batches):
Chemical Reactions Analysis
Types of Reactions
WAY-616204 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research indicates that N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide exhibits promising anticancer activity. It has been identified as a potential inhibitor of TrkA kinase, which is implicated in various cancers and neurodegenerative diseases. Inhibiting this kinase can lead to reduced tumor growth and improved therapeutic outcomes for cancer patients .
Anti-inflammatory Effects:
The compound has also shown efficacy in reducing inflammation. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .
Neuroprotective Activity:
Given its mechanism of action as a kinase inhibitor, this compound may provide neuroprotective benefits. This could be particularly beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where kinase activity is often dysregulated .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various derivatives have been synthesized to evaluate their biological activity compared to the parent compound. For instance:
| Compound | Activity | Notes |
|---|---|---|
| Parent Compound | Moderate | Initial findings indicate potential for anticancer activity. |
| 4-Fluorophenyl Derivative | High | Enhanced potency against TrkA kinase observed. |
| Isopropoxy Derivative | Moderate | Retained anti-inflammatory properties with improved solubility. |
Case Studies
Case Study 1: TrkA Kinase Inhibition
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against TrkA kinase in vitro. The results indicated that the compound significantly inhibited kinase activity at low micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Inflammation Models
Another study investigated the anti-inflammatory effects of this compound using animal models of arthritis. The results showed a reduction in inflammatory markers and joint swelling when treated with this compound compared to controls .
Mechanism of Action
The mechanism of action of WAY-616204 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
WAY-616204 can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-2-ethanone: A key intermediate in the synthesis of WAY-616204.
4-[(tetrahydro-2-furanyl)methyl]-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: Another intermediate used in the synthesis.
Other triazole derivatives: Compounds with similar structures and potential biological activities.
The uniqueness of WAY-616204 lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide, also known by its CAS number 957624-87-2, is a compound with a complex thienopyrazole structure that has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of this compound is C19H17N3O2S, with a molecular weight of 351.42 g/mol. The compound features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds containing thienopyrazole structures exhibit significant antitumor activities. For instance, research has shown that derivatives of thienopyrazoles can inhibit various cancer cell lines effectively. In particular:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(5-oxido...) | A549 (lung cancer) | 15.49 ± 0.07 | |
| N-(5-oxido...) | HCC827 (lung cancer) | 8.78 ± 3.62 | |
| N-(5-oxido...) | NCI-H358 (lung cancer) | 11.27 ± 0.49 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The thienopyrazole moiety is also associated with antimicrobial properties. Research indicates that compounds similar to N-(5-oxido...) have shown efficacy against various bacterial and fungal strains. However, specific studies on this compound's antimicrobial efficacy are still required to establish its potential in this area.
The precise mechanism by which N-(5-oxido...) exerts its biological effects is not yet fully understood; however, it is hypothesized that the compound interacts with key cellular pathways involved in cell proliferation and apoptosis. For example:
- GSK-3β Inhibition : Some related compounds have been identified as potent inhibitors of GSK-3β, an enzyme implicated in numerous cellular processes including cell survival and proliferation .
- Apoptosis Induction : Evidence suggests that thienopyrazole derivatives can induce apoptosis in cancer cells by modulating mitochondrial pathways .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide, and how can reaction conditions be optimized? A: The synthesis typically involves multi-step protocols, including substitution, reduction, and condensation reactions. For example, analogous thienopyrazole derivatives are synthesized via microwave-assisted methods to enhance reaction efficiency, with strict control of temperature (80–120°C) and reaction time (4–12 hours) to minimize by-products . Optimization can be achieved through factorial design experiments (e.g., varying solvent polarity, catalyst loading, and stoichiometric ratios), as demonstrated in thienopyrazole synthesis workflows . Post-synthesis, structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), with purity assessed via HPLC (>95%) .
Advanced Synthesis: Addressing Low-Yield Challenges
Q: How can researchers resolve low-yield issues during the final condensation step of this compound? A: Low yields often arise from steric hindrance or competing side reactions. A methodological approach includes:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalyst Optimization : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Kinetic Studies : Time-resolved monitoring via in-situ FTIR or LC-MS to identify rate-limiting steps .
- By-Product Analysis : TLC and GC-MS to detect impurities, followed by column chromatography for purification .
Basic Structural Characterization
Q: Which spectroscopic techniques are critical for confirming the core structure of this compound? A: Key techniques include:
- ¹H/¹³C NMR : Assign signals for the thienopyrazole ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide side chain (δ 2.1–2.5 ppm for CH₃) .
- IR Spectroscopy : Confirm sulfoxide (S=O stretch at 1020–1080 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) functionalities .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced Structural Analysis: Resolving Ambiguities
Q: How can crystallographic data resolve ambiguities in stereochemical assignments for this compound? A: Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles and dihedral angles for the thienopyrazole core. For example, crystallography of analogous compounds revealed a planar sulfoxide group and non-coplanar phenyl rings, which influence molecular reactivity . Computational pre-screening (e.g., Mercury software) can predict crystallization feasibility before experimental attempts .
Biological Activity: Target Identification
Q: What methodologies are used to investigate the biological targets of this compound? A:
- Docking Studies : Molecular docking (AutoDock Vina) against targets like COX-II or GABA receptors, leveraging structural similarities to anti-inflammatory thienopyrazoles .
- In Vitro Assays : Enzyme inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay) in neuronal or cancer cell lines .
- SAR Analysis : Modifying substituents (e.g., replacing phenyl with halogenated analogs) to correlate structure with activity .
Data Contradictions: Conflicting NMR Results
Q: How should researchers address discrepancies in NMR data between synthetic batches? A:
- Repeat Experiments : Ensure consistent deuterated solvent use (e.g., DMSO-d₆ vs. CDCl₃) and calibration.
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening .
- Hyphenated Techniques : LC-NMR to isolate and analyze impurities directly from crude mixtures .
Stability and Degradation Pathways
Q: What experimental strategies assess the stability of this compound under physiological conditions? A:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions, followed by LC-MS to identify degradation products (e.g., sulfone formation from sulfoxide oxidation) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity via HPLC .
Computational Modeling for Reaction Design
Q: How can computational tools streamline the development of novel derivatives? A:
- Reaction Path Search : Quantum mechanical calculations (Gaussian, DFT) to model transition states and energy barriers for key steps like sulfoxidation .
- Machine Learning : Train models on existing thienopyrazole datasets to predict reaction yields or optimal conditions .
- In Silico Toxicity : Use platforms like ADMET Predictor to prioritize derivatives with favorable pharmacokinetic profiles .
Analytical Method Validation
Q: What validation parameters are critical for quantifying this compound in biological matrices? A:
- Linearity : R² ≥ 0.99 over 1–100 µg/mL range.
- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL via UPLC-MS/MS.
- Recovery : >85% in spiked plasma samples, validated using IS (deuterated analog) .
Advanced Mechanistic Studies
Q: How can researchers elucidate the compound’s mechanism of action at the molecular level? A:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
- Cryo-EM : Resolve compound-target complexes in near-native states .
- Metabolomics : Track downstream metabolic shifts via LC-HRMS in treated cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
